ABT-546 is a small-molecule antagonist of the endothelin A receptor (ETA). [] Endothelins are 21-amino-acid peptides that bind to ETA and ETB receptors. [, ] ABT-546 exhibits a high degree of selectivity for ETA over ETB receptors. [] It has been used in scientific research to investigate the role of ETA receptors in various physiological and pathological processes. []
The synthesis of ABT-546 involves a catalytic enantioselective conjugate addition of ketoesters to nitroolefins. [, , , , ] This key step utilizes a bis(oxazoline)-Mg(OTf)2 complex with an amine cocatalyst, achieving high stereoselectivity (88% ee) at the aryl-bearing stereocenter. [, ] The reaction proceeds efficiently after removing water, which is initially required for catalyst generation. [] The synthetic route allows for variations in dicarbonyl substrates and nitroolefin substitution patterns. [] This methodology was successfully applied to the large-scale production of ABT-546 for preclinical and clinical studies. [, , , , ]
The key chemical reaction in ABT-546 synthesis is the catalytic asymmetric conjugate addition of 1,3-dicarbonyl compounds, specifically ketoesters, to nitroalkenes. [, , , ] This reaction forms a new carbon-carbon bond, establishing the absolute chirality crucial for ABT-546's biological activity. [, ]
ABT-546 acts as a selective antagonist of the endothelin A receptor (ETA). [, ] By binding to ETA, it blocks the binding of endothelins, preventing the activation of downstream signaling pathways. [] This inhibition of ETA receptor activity is the basis for its observed effects in various experimental models. [, , ]
Pharmacology of Endothelin Receptors: ABT-546 has been used as a tool to investigate the pharmacological properties of endothelin receptors, particularly ETA. Studies have compared its potency and selectivity to other endothelin receptor antagonists in various in vitro and ex vivo models. [, ]
Fetal Growth Restriction: Research explored the impact of ABT-546 on fetal growth restriction induced by chronic nitric oxide synthase inhibition in rats. This study examined the effect of ETA antagonist selectivity on uteroplacental perfusion and fetal growth. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5